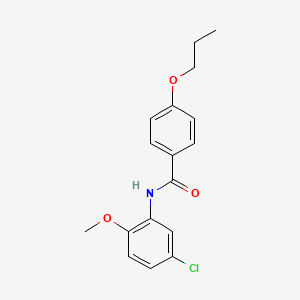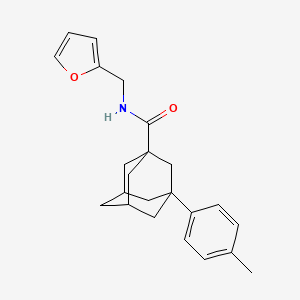![molecular formula C20H24O4 B5037156 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is synthesized through a complex chemical reaction, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to protect against oxidative stress and neuroinflammation, leading to the prevention of neurodegeneration. In herbicidal applications, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to inhibit the growth of weeds by interfering with their cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has several advantages for lab experiments, including its stability, solubility, and specificity. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is stable under various conditions and can be easily synthesized in large quantities. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is also highly soluble in various solvents, making it easy to use in various assays. However, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone also has some limitations, including its potential toxicity and off-target effects. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone can be toxic at high concentrations, and its off-target effects can lead to unintended consequences.
Zukünftige Richtungen
The potential applications of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone are vast, and there are several future directions for research. One direction is to further explore the anticancer properties of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone and its potential use as a chemotherapeutic agent. Another direction is to investigate the potential use of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone in the treatment of neurodegenerative disorders. Additionally, there is a need to study the herbicidal properties of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone in more detail and to develop more effective and sustainable herbicides. Finally, there is a need to investigate the potential use of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone as a building block for the synthesis of new materials and polymers.
Conclusion:
In conclusion, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone, or 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is synthesized through a complex chemical reaction and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone and to develop more effective and sustainable applications.
Synthesemethoden
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is synthesized through a multi-step chemical reaction that involves the condensation of 4-ethoxyphenol with 4-chlorobutyric acid, followed by the reaction of the resulting intermediate with 4-bromophenol. The final product, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone, is then obtained through a palladium-catalyzed coupling reaction. The synthesis of 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone has been shown to have herbicidal properties and can be used as a potential herbicide. In material science, 1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone can be used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
1-[2-[4-(4-ethoxyphenoxy)butoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-3-22-17-10-12-18(13-11-17)23-14-6-7-15-24-20-9-5-4-8-19(20)16(2)21/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOOGRAZZNYRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(4-Ethoxyphenoxy)butoxy]phenyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(1-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5037074.png)
![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)
![{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5037094.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate](/img/structure/B5037109.png)


![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)

![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
